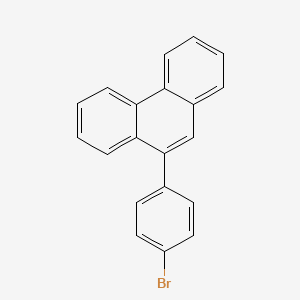

9-(4-Bromophenyl)phenanthrene

Vue d'ensemble

Description

9-(4-Bromophenyl)phenanthrene is a chemical compound with the molecular formula C20H13Br It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and consists of a phenanthrene core with a bromophenyl group attached at the ninth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromophenyl)phenanthrene typically involves the bromination of phenanthrene followed by a coupling reaction with a bromophenyl group. One common method includes dissolving phenanthrene in dry carbon tetrachloride and adding bromine gradually while maintaining a gentle reflux. The reaction mixture is then distilled to obtain 9-bromophenanthrene . This intermediate can be further reacted with 4-bromophenylboronic acid using a Suzuki coupling reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can enhance the efficiency of the process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom.

Coupling Reactions: The compound can participate in Suzuki and Sonogashira coupling reactions to form various derivatives.

Oxidation and Reduction: It can be oxidized using reagents like potassium permanganate to form phenanthrenequinone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Substitution Products: Phenanthrene derivatives with various substituents.

Coupling Products: Extended aromatic systems with additional phenyl or alkynyl groups.

Oxidation Products: Phenanthrenequinone derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of phenanthrene, including 9-(4-bromophenyl)phenanthrene, exhibit significant biological activities. A study highlighted the synthesis of various phenanthrene derivatives and their evaluation for antimicrobial and anticancer properties. Compounds containing specific substituents demonstrated enhanced activity against various microbial strains, indicating their potential as therapeutic agents .

Case Study: Biological Evaluation

A comprehensive evaluation of this compound derivatives showed promising results in inhibiting cancer cell proliferation. The study utilized in vitro assays to assess the cytotoxicity of these compounds against several cancer cell lines, revealing that certain modifications to the phenanthrene structure could lead to improved efficacy against cancer cells .

Materials Science

Photoelectrochemical Applications

This compound has been investigated as a photoelectrochemical material. Its unique electronic properties make it suitable for applications in solar energy conversion systems, particularly in dye-sensitized solar cells (DSSCs). The compound can act as a sensitizer, enhancing light absorption and improving the overall efficiency of solar cells .

Conducting Polymers and Catalysts

The compound is also explored as a conducting polymer and catalyst support material. Its ability to facilitate electron transfer makes it valuable in organic electronics and catalysis. Research has shown that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials .

Toxicological Research

Carcinogenicity Studies

As a suspected carcinogen, this compound is used in toxicological research to investigate its effects on human health. Studies focus on understanding its mechanisms of action at the molecular level, assessing its potential risks associated with exposure. These investigations are crucial for establishing safety guidelines and regulatory measures regarding its use in various applications .

Summary of Applications

Mécanisme D'action

The mechanism of action of 9-(4-Bromophenyl)phenanthrene involves its interaction with molecular targets through its aromatic structure and bromine substitution. It can intercalate into DNA, disrupting cellular processes and exhibiting cytotoxic effects. The compound’s fluorescence properties also make it useful for imaging applications, where it can bind to specific biomolecules and emit light under UV exposure .

Comparaison Avec Des Composés Similaires

9-Bromophenanthrene: Shares the phenanthrene core but lacks the additional bromophenyl group.

9-(4-Phenyl)phenanthrene: Similar structure without the bromine atom, affecting its reactivity and applications.

9-(4-Phenylethynyl)phenanthrene: Contains an ethynyl linkage, altering its electronic properties.

Uniqueness: 9-(4-Bromophenyl)phenanthrene is unique due to its combination of a bromophenyl group and a phenanthrene core, which imparts distinct reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific chemical behavior and optical characteristics.

Activité Biologique

9-(4-Bromophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and environmental science. This article explores the biological activity of this compound, including its cytotoxic effects, interactions with biomolecules, and implications for cancer therapy.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in relation to cancer cell lines. The compound's structure allows for interactions with various biomolecules, leading to cytotoxic effects against a range of cancer types.

Cytotoxicity Studies

Several studies have documented the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from relevant research:

The mechanisms through which this compound exerts its cytotoxic effects include:

- Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells, leading to reduced viability.

- Inhibition of Proliferation : It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.

- Mitochondrial Dysfunction : The compound has been shown to disrupt mitochondrial integrity, leading to energy depletion and subsequent cell death.

Case Studies

-

Study on MCF-7 Cells :

- Researchers evaluated the effects of this compound on MCF-7 cells and found that it significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis.

-

HeLa Cell Line Investigation :

- A study focusing on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study highlighted the potential use of this compound as a therapeutic agent against cervical cancer.

-

A549 Lung Cancer Study :

- In A549 lung cancer cells, the compound exhibited potent cytotoxicity with an IC50 value of 10 µM. The study suggested that mitochondrial dysfunction was a key factor in the observed cytotoxic effects.

Propriétés

IUPAC Name |

9-(4-bromophenyl)phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Br/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFCDUOMYNXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307484 | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853945-49-0 | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853945-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(4-Bromophenyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.